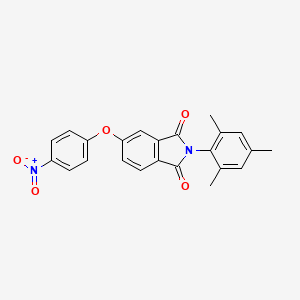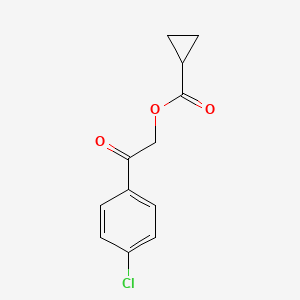
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as MNID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNID is a heterocyclic compound that contains an isoindole ring and a nitrophenyl group. It is a yellow crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that the presence of the nitrophenyl group in this compound is responsible for its biological activity. The nitrophenyl group is known to be a potent electron-withdrawing group, which can influence the reactivity of the compound. In addition, the isoindole ring in this compound is believed to play a role in its biological activity, although the exact mechanism is not known.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, this compound has been shown to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its ease of synthesis, which makes it readily available for use in lab experiments. In addition, this compound has been shown to exhibit excellent stability under various conditions, making it a useful tool for studying the effects of various treatments on biological systems. One limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One potential application of this compound is in the development of new anti-inflammatory drugs. This compound has shown potent anti-inflammatory activity in various models, and further studies are needed to determine its potential as a therapeutic agent. In addition, this compound has shown promising results as a photocatalyst for the degradation of organic pollutants in water, and further studies are needed to optimize its performance for this application. Finally, this compound has shown excellent charge transport properties, making it a potential candidate for use in OFETs, and further studies are needed to determine its suitability for this application.
Synthesemethoden
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrobenzaldehyde with mesitylene in the presence of a base to form 2-(4-nitrophenyl)-4,6-dimethylbenzaldehyde. The resulting intermediate is then reacted with phthalic anhydride in the presence of a Lewis acid catalyst to form this compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
2-mesityl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown significant potential in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs). This compound has also been investigated for its potential as a photocatalyst for the degradation of organic pollutants in water. In addition, this compound has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(4-nitrophenoxy)-2-(2,4,6-trimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O5/c1-13-10-14(2)21(15(3)11-13)24-22(26)19-9-8-18(12-20(19)23(24)27)30-17-6-4-16(5-7-17)25(28)29/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVFIGSDKHHENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-methoxy-2-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117395.png)

![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)
![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
![N-(2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6117430.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]-1-phenyl-1,3-butanedione](/img/structure/B6117457.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)
![5-(1,3-benzodioxol-5-yl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6117473.png)

